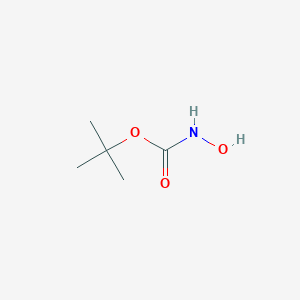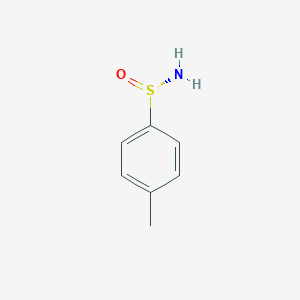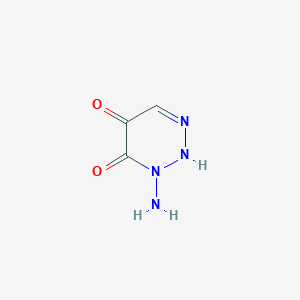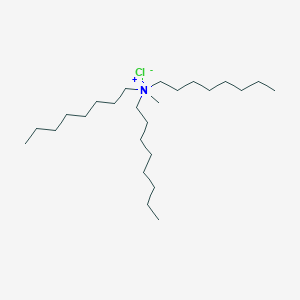![molecular formula C15H25NO12 B129050 (2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid CAS No. 156881-25-3](/img/structure/B129050.png)
(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO, potassium salt involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium, followed by purification steps to obtain the final product in a high-purity form .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to ensure consistency and purity. The process involves stringent quality control measures to meet the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Carboxy-PTIO, potassium salt primarily undergoes reactions with nitric oxide. It reacts stoichiometrically with nitric oxide to form nitrogen dioxide (NO₂) and other derivatives .
Common Reagents and Conditions:
Reagents: Nitric oxide, potassium hydroxide.
Conditions: Aqueous medium, controlled temperature, and pH conditions.
Major Products Formed:
- Nitrogen dioxide (NO₂)
- Carboxy-PTI derivatives
Wissenschaftliche Forschungsanwendungen
Carboxy-PTIO, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide scavenger to study the role of nitric oxide in various chemical reactions.
Biology: Employed in experiments to investigate the effects of nitric oxide on cellular processes, including its role in oxidative stress and signal transduction.
Medicine: Utilized in research to understand the mechanisms of diseases related to nitric oxide, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Applied in the development of nitric oxide-related assays and diagnostic tools
Wirkmechanismus
Carboxy-PTIO, potassium salt acts as a potent nitric oxide scavenger. It reacts rapidly with nitric oxide to produce nitrogen dioxide and other derivatives. This reaction inhibits the activity of nitric oxide synthase, thereby reducing the levels of nitric oxide in biological systems. The compound’s ability to scavenge nitric oxide makes it useful in preventing hypotension and endotoxic shock in experimental models .
Similar Compounds:
- 2-(4-Carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazol-1-yloxy-3-oxide potassium salt
- N(ω)-nitroarginine
- N-methylarginine
Comparison: Carboxy-PTIO, potassium salt is unique in its high stability and water solubility, which enhances its effectiveness as a nitric oxide scavenger. Compared to N(ω)-nitroarginine and N-methylarginine, Carboxy-PTIO, potassium salt exhibits almost twice the inhibitory strength against nitric oxide .
Eigenschaften
CAS-Nummer |
156881-25-3 |
|---|---|
Molekularformel |
C15H25NO12 |
Molekulargewicht |
411.36 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO12/c1-4(18)16-6-8(20)7(19)5(3-17)26-14(6)27-11-9(21)10(22)15(25-2)28-12(11)13(23)24/h5-12,14-15,17,19-22H,3H2,1-2H3,(H,16,18)(H,23,24)/t5-,6-,7-,8-,9-,10-,11+,12+,14+,15-/m1/s1 |
InChI-Schlüssel |
GXMRSXSVVLWYCI-XTLSIONJSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC)O)O)CO)O)O |
Synonyme |
GlcNAc-1-4-GlcA methyl-2-acetamido-2-deoxyglucopyranosyl-1-4-glucopyranosiduronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)


